molecular formula C15H24ClN3O4S B4793564 2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride

2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride

Cat. No.: B4793564
M. Wt: 377.9 g/mol
InChI Key: QSHCUKPDSPMMCH-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride is a complex organic compound that features a nitro group, a tetramethylpiperidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then reacted with benzenesulfonyl chloride to form the benzenesulfonamide derivative. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonamide group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S.ClH/c1-14(2)9-11(10-15(3,4)17-14)16-23(21,22)13-8-6-5-7-12(13)18(19)20;/h5-8,11,16-17H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHCUKPDSPMMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride
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2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride
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2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride
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2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide;hydrochloride

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